AMPA vs. NMDA Selectivity: Quantified Target Engagement Profile for Fanapanel Hydrate
Fanapanel hydrate exhibits a 34-fold selectivity for AMPA receptors relative to NMDA receptors, a selectivity ratio that distinguishes it from less selective quinoxalinediones [1]. In direct binding assays using rat cortical slice preparations, the compound demonstrates Ki values of 3.2 nM at quisqualate (AMPA) sites, 100 nM at kainate sites, and 8.5 μM at NMDA sites [1]. This >2600-fold discrimination between AMPA and NMDA binding affinity (3.2 nM vs. 8.5 μM) enables experimental isolation of AMPA-mediated signaling with minimal NMDA confounding. In functional assays, ZK 200775 inhibits AMPA-, kainate-, and NMDA-induced currents with IC₅₀ values of 21 nM, 27 nM, and >1 μM respectively .
| Evidence Dimension | Receptor selectivity ratio (AMPA vs. NMDA binding affinity) |
|---|---|
| Target Compound Data | Ki (quisqualate/AMPA) = 3.2 nM; Ki (NMDA) = 8.5 μM |
| Comparator Or Baseline | YM90K: Ki (AMPA) = 84 nM; Ki (NMDA) = 37 μM (440-fold NMDA/AMPA ratio, corresponding to ~2.3-fold AMPA vs. NMDA selectivity when expressed as AMPA/NMDA) |
| Quantified Difference | Fanapanel: 34-fold AMPA vs. NMDA selectivity; YM90K: ~2.3-fold AMPA vs. NMDA selectivity (≈15-fold difference in selectivity magnitude favoring Fanapanel) [1] |
| Conditions | Cortical slice preparation assay (Fanapanel Ki values); Radioligand binding (YM90K Ki values) |
Why This Matters
A >15-fold difference in receptor selectivity ratio between Fanapanel and YM90K materially impacts experimental interpretation of AMPA-specific pharmacology, as YM90K's near-equivalent NMDA affinity introduces substantial cross-talk in functional assays.
- [1] Turski L, Huth A, Sheardown M, et al. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma. Proc Natl Acad Sci U S A. 1998;95(18):10960-10965. View Source
